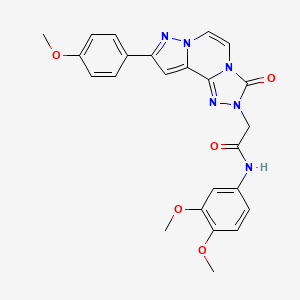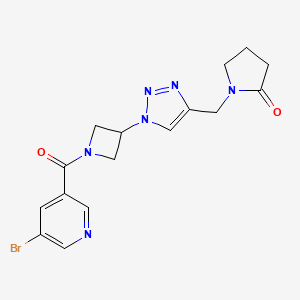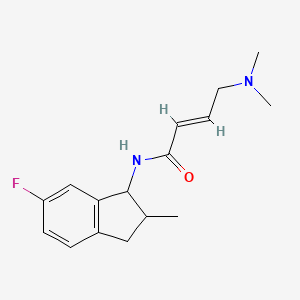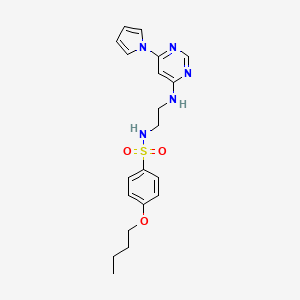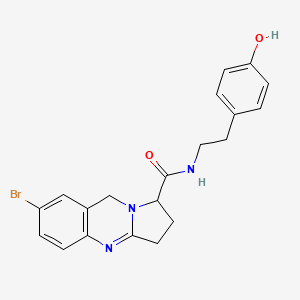
(Rac)-NMDAR antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rac)-NMDAR antagonist 1 is a type of drug that has been widely researched for its potential use in the treatment of neurological disorders. This drug is a selective antagonist of N-methyl-D-aspartate receptor (NMDAR), which plays a crucial role in synaptic plasticity and memory formation.
Mecanismo De Acción
(Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 acts as a selective antagonist of (Rac)-NMDAR antagonist 1, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By blocking the activity of (Rac)-NMDAR antagonist 1, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 can prevent the overactivation of glutamate receptors and reduce excitotoxicity, which is a common cause of neuronal death in neurological disorders.
Biochemical and Physiological Effects:
(Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has been shown to have several biochemical and physiological effects. This drug can reduce the production of reactive oxygen species and prevent oxidative stress, which is a common cause of neuronal damage in neurological disorders. Additionally, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 can improve mitochondrial function and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has several advantages for lab experiments. This drug is highly selective for (Rac)-NMDAR antagonist 1 and has a well-defined mechanism of action, which makes it an ideal tool for studying the role of (Rac)-NMDAR antagonist 1 in neurological disorders. Additionally, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has been shown to have good bioavailability and can easily cross the blood-brain barrier.
However, there are also some limitations to using (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 in lab experiments. This drug can have off-target effects on other glutamate receptors, which can complicate the interpretation of experimental results. Additionally, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 can have dose-dependent effects, which can make it difficult to determine the optimal dose for a given experiment.
Direcciones Futuras
There are several future directions for the research on (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1. One potential direction is to investigate the use of this drug in combination with other neuroprotective agents for the treatment of neurological disorders. Additionally, further research is needed to determine the optimal dose and administration route for (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 in humans. Finally, the development of more selective (Rac)-NMDAR antagonist 1 antagonists could help to overcome the limitations of (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 and improve its therapeutic potential.
Métodos De Síntesis
The synthesis of (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 involves a series of chemical reactions. The initial step involves the condensation of 2-amino-5-chlorobenzophenone with ethyl acetoacetate to form an intermediate product. This intermediate is then subjected to a series of reactions, including cyclization, reduction, and acylation, to produce the final product.
Aplicaciones Científicas De Investigación
(Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has been extensively studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This drug has been shown to have neuroprotective effects and can prevent the death of neurons caused by excitotoxicity. Additionally, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
7-bromo-N-[2-(4-hydroxyphenyl)ethyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c21-15-3-6-17-14(11-15)12-24-18(7-8-19(24)23-17)20(26)22-10-9-13-1-4-16(25)5-2-13/h1-6,11,18,25H,7-10,12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHFPVRYYJGAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(CN2C1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Rac)-NMDAR antagonist 1 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide](/img/structure/B2680579.png)
![2-[[3-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B2680580.png)

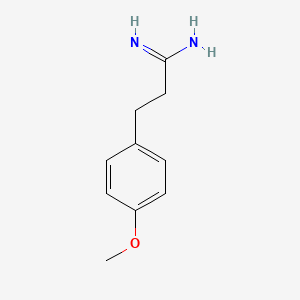
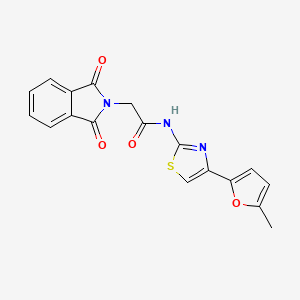
![6-(3-Methoxyphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2680589.png)
![2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2680590.png)

